Cas no 3261-87-8 (Thiodiglycolic anhydride)
Thiodiglycolic anhydride Chemical and Physical Properties
Names and Identifiers
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- Thiodiglycolic anhydride
- 1,4-Oxathiane-2,6-dione~2,2-Thiodiacetic acid anhydride
- 1,4-oxathiane-2,6-dione
- C4H4O3S
- <1,4>thioxane-2,5-dione
- 1-Oxa-4-thia-cyclohexan-2,6-dione
- thiodiacetic anhydride
- thiodiglycollic acid anhydride
- thiodiglycollic anhydride
- NSC 147625
- FT-0634751
- STR03033
- NS00029308
- NSC147625
- EN300-18625
- 3261-87-8
- AKOS008988060
- SCHEMBL2527775
- Thiodiglycolic anhydride, AldrichCPR
- H10798
- NSC-147625
- MFCD00051689
- 1,4-Oxathiane-2,6-dione #
- RIIUAPMWDSRBSH-UHFFFAOYSA-N
- DTXSID30186306
- A821340
- CS-W013418
- THIODIGLYCOLICANHYDRIDE
- DB-048240
- 1,4-Oxathiane-2,6-dione; Thiodiacetic Acid Cyclic Anhydride; 2,2'-Thiodiglycolic Anhydride; 2,2'-Thiobisacetic Acid Cyclic Anhydride; NSC 147625
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- MDL: MFCD00051689
- Inchi: 1S/C4H4O3S/c5-3-1-8-2-4(6)7-3/h1-2H2
- InChI Key: RIIUAPMWDSRBSH-UHFFFAOYSA-N
- SMILES: S1CC(=O)OC(C1)=O
- BRN: 112528
Computed Properties
- Exact Mass: 131.98800
- Monoisotopic Mass: 131.988115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.4
- Topological Polar Surface Area: 68.7
Experimental Properties
- Color/Form: Uncertain
- Density: 1.468±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 94 °C
- Boiling Point: 341.8°C at 760 mmHg
- Flash Point: 190.5 ºC
- Refractive Index: 1.545
- Solubility: Very slightly soluble (0.41 g/l) (25 º C),
- PSA: 68.67000
- LogP: -0.19700
- Solubility: Uncertain
- Sensitiveness: Moisture Sensitive
Thiodiglycolic anhydride Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:3261
- Hazard Category Code: 20/21/22-34-22
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Packing Group:III
- Risk Phrases:R36/37/38
- Packing Group:III
- PackingGroup:III
- Storage Condition:Inert atmosphere,Room Temperature
Thiodiglycolic anhydride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thiodiglycolic anhydride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T136548-25g |
Thiodiglycolic anhydride |
3261-87-8 | 98% | 25g |
¥93.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T136548-1g |
Thiodiglycolic anhydride |
3261-87-8 | 98% | 1g |
¥29.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T136548-5g |
Thiodiglycolic anhydride |
3261-87-8 | 98% | 5g |
¥39.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T136548-100g |
Thiodiglycolic anhydride |
3261-87-8 | 98% | 100g |
¥221.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T136548-500g |
Thiodiglycolic anhydride |
3261-87-8 | 98% | 500g |
¥917.90 | 2023-08-31 | |
| Chemenu | CM186261-25g |
1,4-Oxathiane-2,6-dione |
3261-87-8 | 95% | 25g |
$143 | 2021-08-05 | |
| Chemenu | CM186261-100g |
1,4-Oxathiane-2,6-dione |
3261-87-8 | 95% | 100g |
$355 | 2021-08-05 | |
| Alichem | A449039115-100g |
1,4-Oxathiane-2,6-dione |
3261-87-8 | 95% | 100g |
$399.00 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006020-100g |
Thiodiglycolic anhydride |
3261-87-8 | 99% | 100g |
¥126 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006020-25g |
Thiodiglycolic anhydride |
3261-87-8 | 99% | 25g |
¥36 | 2024-05-24 |
Thiodiglycolic anhydride Suppliers
Thiodiglycolic anhydride Related Literature
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Anton Bannykh,Ekaterina Levashova,Olga Bakulina,Mikhail Krasavin Org. Biomol. Chem. 2022 20 8643
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Hannah Braunstein,Spencer Langevin,Monique Khim,Jonathan Adamson,Katie Hovenkotter,Lindsey Kotlarz,Brandon Mansker,Timothy K. Beng Org. Biomol. Chem. 2016 14 8864
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3. Serendipitous synthesis of 2-alkenyl- and 2-aryl-4-thiazolidinones using dithiodiglycolic anhydrideTimothy K. Beng,Mckenna Sax,Claire Borg New J. Chem. 2022 46 18505
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Bin Yang,Kaiyuan Wang,Dong Zhang,Bin Ji,Dongyang Zhao,Xin Wang,Haotian Zhang,Qiming Kan,Zhonggui He,Jin Sun RSC Adv. 2019 9 9260
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Bin Yang,Kaiyuan Wang,Dong Zhang,Bingjun Sun,Bin Ji,Lin Wei,Zhenbao Li,Menglin Wang,Xuanbo Zhang,Haotian Zhang,Qiming Kan,Cong Luo,Yongjun Wang,Zhonggui He,Jin Sun Biomater. Sci. 2018 6 2965
Additional information on Thiodiglycolic anhydride
Thiodiglycolic anhydride (CAS No. 3261-87-8): A Versatile Intermediate in Modern Chemical Synthesis
Thiodiglycolic anhydride, identified by the Chemical Abstracts Service registry number CAS No. 3261-87-8, is a significant compound in the realm of organic synthesis and pharmaceutical development. This thioester derivative, characterized by its anhydride structure, has garnered considerable attention due to its diverse applications and reactivity. Its molecular formula, C₄H₄O₃S, underscores its sulfur-containing backbone, which plays a pivotal role in various chemical transformations.
The utility of Thiodiglycolic anhydride stems from its ability to participate in multiple synthetic pathways, making it a valuable intermediate in the production of complex molecules. One of its primary applications lies in the synthesis of pharmaceuticals, where it serves as a precursor for numerous bioactive compounds. Its reactivity with nucleophiles allows for the formation of stable thioether linkages, which are crucial in drug design and development.
In recent years, researchers have explored the potential of Thiodiglycolic anhydride in the development of novel therapeutic agents. For instance, studies have demonstrated its role in constructing heterocyclic frameworks that are prevalent in many pharmacologically active molecules. The compound's ability to undergo ring closure reactions has opened new avenues for designing molecules with enhanced binding affinity and selectivity.
The chemical properties of Thiodiglycolic anhydride make it particularly useful in polymer chemistry as well. Its incorporation into polymer backbones can impart unique functionalities, such as increased flexibility or improved biodegradability. These attributes are highly sought after in the development of advanced materials for medical implants and biodegradable packaging.
Recent advancements in green chemistry have also highlighted the importance of Thiodiglycolic anhydride as a sustainable synthetic intermediate. Researchers have been investigating methods to minimize waste and energy consumption during its synthesis and application. One such approach involves catalytic processes that enhance yield while reducing environmental impact. These innovations align with the broader goal of developing more eco-friendly chemical processes.
The pharmaceutical industry has particularly benefited from the versatility of Thiodiglycolic anhydride. Its use in synthesizing active pharmaceutical ingredients (APIs) has led to the development of new drugs that target various diseases more effectively. For example, derivatives of this compound have been incorporated into antiviral and anti-inflammatory medications, showcasing its broad applicability.
In addition to its medicinal uses, Thiodiglycolic anhydride finds applications in agrochemicals and specialty chemicals. Its role in synthesizing sulfur-containing compounds has been instrumental in developing pesticides and herbicides with improved efficacy and reduced environmental persistence. This dual functionality makes it a cornerstone in multiple industries.
The synthesis of Thiodiglycolic anhydride typically involves the reaction of thiol compounds with carboxylic acid derivatives under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, ensuring a steady supply for industrial applications. These improvements have not only enhanced productivity but also reduced costs associated with its procurement.
The future prospects of Thiodiglycolic anhydride are promising, with ongoing research exploring new applications and optimizing existing ones. The compound's unique chemical properties continue to inspire innovative solutions across various scientific disciplines. As synthetic chemistry evolves, the role of intermediates like Thiodiglycolic anhydride is expected to expand, driving further advancements in material science and drug development.
In conclusion, Thiodiglycolic anhydride (CAS No. 3261-87-8) is a multifaceted compound with far-reaching implications in modern chemistry. Its versatility as a synthetic intermediate has positioned it as a key player in pharmaceuticals, polymers, and agrochemicals. With continued research and innovation, its applications are poised to grow even further, solidifying its importance in the scientific community.
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